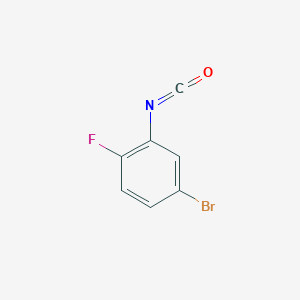

4-Bromo-1-fluoro-2-isocyanatobenzene

Overview

Description

4-Bromo-1-fluoro-2-isocyanatobenzene is a chemical compound with the molecular formula C7H3BrFNO and a molecular weight of 216.01 . It is a powder in physical form . The IUPAC name for this compound is 4-bromo-2-fluorophenylisocyanate .

Molecular Structure Analysis

The molecular structure of 4-Bromo-1-fluoro-2-isocyanatobenzene can be represented by the SMILES notation: FC1=C(C=CC(Br)=C1)N=C=O . This indicates that the molecule consists of a benzene ring with bromo, fluoro, and isocyanato substituents.Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-1-fluoro-2-isocyanatobenzene are not available, bromofluorobenzenes are known to be used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . They can also form Grignard reagents used in the synthesis of 4-fluorophenyl containing compounds .It has a flash point of 113 . The storage temperature is -10 .

Scientific Research Applications

Electrolyte Additives for Lithium-Ion Batteries

Compounds similar to 4-Bromo-1-fluoro-2-isocyanatobenzene have been explored as novel bi-functional electrolyte additives for lithium-ion batteries. These additives can electrochemically polymerize to form a protective film on the electrode surface, enhancing the thermal stability and safety of lithium-ion batteries by providing overcharge protection and fire retardancy, without compromising their normal cycling performance (Zhang Qian-y, 2014).

Synthesis of Heterocycles

Research has demonstrated the utility of halogenated benzene derivatives in the synthesis of complex heterocyclic compounds. For instance, an efficient synthesis of 3-alkyl-3,4-dihydro-4-thioxobenzoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes has been reported, showcasing the versatility of such compounds in organic synthesis (K. Kobayashi, T. Komatsu, Y. Yokoi, H. Konishi, 2011).

Intermediate for Pharmaceutical Synthesis

Certain bromo-fluorobenzene compounds serve as key intermediates in the synthesis of pharmaceuticals, such as non-steroidal anti-inflammatory drugs. These intermediates are crucial for the large-scale production of active pharmaceutical ingredients, demonstrating the importance of halogenated aromatics in medicinal chemistry (Yanan Qiu, Haining Gu, Pengfei Zhang, Wei-Ming Xu, 2009).

Photofragment Spectroscopy

Halogenated benzenes, including bromo-fluorobenzene variants, have been used in photofragment spectroscopy studies to understand the dynamics of molecular dissociation processes. These studies provide insights into the effects of halogen substitution on the energy distribution and dissociation mechanisms of organic molecules (Xi-Bin Gu, Guanghan Wang, Jianhua Huang, Keli Han, G. He, N. Lou, 2001).

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or inhaled, may cause skin or eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

Isocyanates, including this compound, are electrophilic and can react with nucleophilic compounds . The bromo and fluoro groups on the benzene ring may influence the reactivity of the isocyanate group.

Biochemical Pathways

Isocyanates are known to participate in various chemical reactions, including the formation of ureas and carbamates .

Action Environment

The action, efficacy, and stability of 4-Bromo-1-fluoro-2-isocyanatobenzene can be influenced by various environmental factors . These can include temperature, pH, and the presence of other chemicals that can react with isocyanates.

properties

IUPAC Name |

4-bromo-1-fluoro-2-isocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZALBQBCCYHOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N=C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-fluoro-2-isocyanatobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

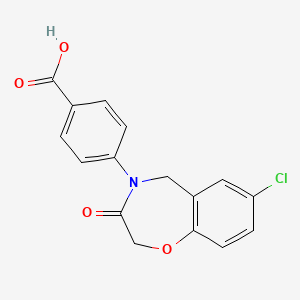

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3038999.png)

![10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B3039000.png)

![3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one](/img/structure/B3039006.png)

![{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B3039008.png)

![4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3039016.png)

![4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide](/img/structure/B3039020.png)